molecular formula C17H18BrNO4S2 B2967945 1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine CAS No. 1705554-93-3

1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

Cat. No.: B2967945
CAS No.: 1705554-93-3
M. Wt: 444.36
InChI Key: XQNZATLYXXIDMP-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is a complex organic compound characterized by the presence of both bromophenyl and phenylsulfonyl groups attached to a piperidine ring

Preparation Methods

The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of piperidine with 4-bromobenzenesulfonyl chloride and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylated product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include sulfone derivatives, reduced piperidine compounds, and substituted piperidine derivatives.

Scientific Research Applications

1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group may also contribute to binding affinity and specificity towards certain biological targets. Pathways involved in its mechanism of action include enzyme inhibition and receptor-mediated signaling.

Comparison with Similar Compounds

1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine can be compared with other sulfonylated piperidine derivatives, such as:

    1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-((4-Methylphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine: Contains a methyl group, which affects its chemical properties and applications

Properties

IUPAC Name

4-(benzenesulfonyl)-1-(4-bromophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S2/c18-14-6-8-17(9-7-14)25(22,23)19-12-10-16(11-13-19)24(20,21)15-4-2-1-3-5-15/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNZATLYXXIDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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